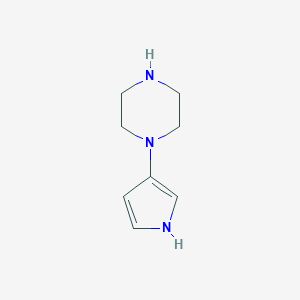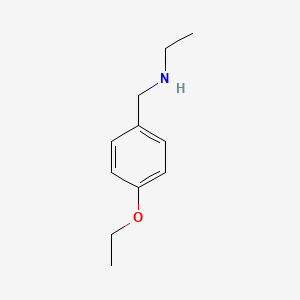
Daclatasvir RRRR Isomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Daclatasvir RRRR Isomer, also known as Daclatasvir RRRR Isomer Enantiomer, is a chemical compound with the molecular formula C40H50N8O6 . It is a variant of Daclatasvir, a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections .
Synthesis Analysis
A novel and green method has been reported for the synthesis of the stereoisomers of daclatasvir, an antiviral agent . This work mainly explains the synthesis and characterization of two stereoisomers (S,S,R,S) and (R,S,R,R) of daclatasvir . The slow addition procedure was designed to get high yields in the presence of green solvents like DMSO, 2-methyl tetrahydrofuran, and isopropyl alcohol .Molecular Structure Analysis
The molecular structure of Daclatasvir RRRR Isomer is complex, with multiple rings and functional groups . It contains biphenyl, imidazole, and pyrrolidine groups, among others . The structure is symmetrical, which complements the dimeric nature of the NS5A protein, a nonstructural protein encoded by HCV .Chemical Reactions Analysis
During the optimization campaign of Daclatasvir, it was observed that some members of the chemotype underwent a radical dimerization under the assay conditions . This redirected the effort to focus on palindromic molecules, a species subsequently shown to complement the dimeric nature of the NS5A protein .Physical And Chemical Properties Analysis
Daclatasvir is an ionizable weak base with Pka values of 5.6 and 4.9 (for two imidazole groups); thus, the aqueous solubility is affected by changes in pH . The solubility of Daclatasvir decreases at higher pH with values of > 700, 11.5, 0.42, and 0.01 mg/mL at pH values of 0.8, 3.5, 4.1, and 7.3, respectively .Aplicaciones Científicas De Investigación
Pharmaceutical Reference Standards
Daclatasvir RRRR Isomer Enantiomer is used as a reference standard in pharmaceutical research . It is supplied with a Certificate of Analysis (COA) and analytical data .
Analytical Method Development
This compound can be used for the development of analytical methods . This involves creating procedures to test the quality, performance, and safety of pharmaceutical products .
Method Validation (AMV)
Daclatasvir RRRR Isomer Enantiomer is used in method validation . This is a process used to confirm that the analytical procedure employed for a specific test is suitable for its intended use .
Quality Control (QC) Application
It is used in Quality Control (QC) applications . QC involves the procedures and activities that one uses to fulfill requirements for quality .
Abbreviated New Drug Application (ANDA)
This compound is used during the Abbreviated New Drug Application (ANDA) process or during the commercial production of Daclatasvir . ANDA is an application for a U.S. generic drug approval for an existing licensed medication or approved drug .
Antiviral Agent
Daclatasvir RRRR Isomer is an antiviral agent . It is used in the treatment of Hepatitis C virus (HCV), a major human pathogen that affects the liver .
NS5A Inhibitor
Daclatasvir, promoted as Daklinza, is an NS5A inhibitor . It primarily blocks the virus that causes hepatitis C to spread inside the body .
Green Synthesis
A novel and green method has been reported to synthesize the stereoisomers of daclatasvir . This work mainly explains the synthesis and characterization of two stereoisomers (S,S,R,S) and (R,S,R,R) of daclatasvir .
Mecanismo De Acción
Target of Action
Daclatasvir RRRR Isomer is a direct-acting antiviral agent against Hepatitis C Virus (HCV). It primarily targets NS5A , a nonstructural phosphoprotein encoded by HCV . NS5A is part of a functional replication complex responsible for viral RNA genome amplification .
Mode of Action
Daclatasvir exerts its antiviral action by preventing RNA replication and virion assembly. It binds to the N-terminus of the D1 domain of NS5A, which prevents its interaction with host cell proteins and membranes required for virion replication complex assembly . Daclatasvir targets both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .
Biochemical Pathways
The NS5A protein plays a crucial role in the replication of the HCV RNA genome. By binding to NS5A, Daclatasvir disrupts the function of new HCV replication complexes, thereby preventing the replication of the HCV RNA genome . This disruption of the viral replication process is the key biochemical pathway affected by Daclatasvir.
Pharmacokinetics
Daclatasvir undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 hours and an elimination half-life of approximately 10 to 14 hours . Steady state is achieved by day 4 in multiple-ascending dose studies . Daclatasvir has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion . Renal clearance is a minor route of elimination for daclatasvir .
Result of Action
The result of Daclatasvir’s action is the inhibition of HCV replication, leading to a decrease in viral load. This can lead to the eradication of HCV infection, which is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .
Action Environment
The action of Daclatasvir can be influenced by various environmental factors. For instance, the presence of strong inhibitors of cytochrome P450 3A4 requires a reduction in the dose of Daclatasvir from 60 to 30 mg once daily . On the other hand, when co-administered with moderate inducers of cytochrome P450 3A4, the dose of Daclatasvir should be increased from 60 to 90 mg once daily . Co-administration of Daclatasvir with strong inducers of cytochrome P450 3A4 is contraindicated .
Direcciones Futuras
Daclatasvir has shown promise in the treatment of HCV infections, particularly in combination with other antiviral agents . Future research may focus on optimizing the synthesis process, exploring new combinations of antiviral agents, and investigating the efficacy and safety of Daclatasvir in different patient populations .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Daclatasvir RRRR Isomer involves the conversion of the starting material, (2S)-1-[(2R,4R)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-cyclopropylpyrrolidin-1-yl]-3-(2-butyn-1-yl)-2-azetidinone, to the target compound through a series of chemical reactions.", "Starting Materials": [ "(2S)-1-[(2R,4R)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-cyclopropylpyrrolidin-1-yl]-3-(2-butyn-1-yl)-2-azetidinone", "Sodium hydride", "Methyl iodide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Copper(II) sulfate", "Sodium carbonate", "Sodium dithionite", "Sodium chloride", "Sodium bicarbonate", "Sodium sulfate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Deprotonation of (2S)-1-[(2R,4R)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-cyclopropylpyrrolidin-1-yl]-3-(2-butyn-1-yl)-2-azetidinone with sodium hydride in dry DMF to form the corresponding sodium salt.", "Step 2: Alkylation of the sodium salt with methyl iodide to form the N-methylated intermediate.", "Step 3: Reduction of the N-methylated intermediate with sodium borohydride in methanol to form the corresponding amine.", "Step 4: Formation of the diazonium salt by treatment of the amine with hydrochloric acid and sodium nitrite.", "Step 5: Coupling of the diazonium salt with (2R,4R)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-cyclopropylpyrrolidine to form the azo compound.", "Step 6: Reduction of the azo compound with sodium dithionite in water to form the corresponding amine.", "Step 7: Acidification of the amine with hydrochloric acid to form the hydrochloride salt.", "Step 8: Precipitation of the hydrochloride salt with sodium carbonate.", "Step 9: Purification of the crude product by recrystallization from ethyl acetate.", "Step 10: Conversion of the hydrochloride salt to the free base by treatment with sodium bicarbonate.", "Step 11: Extraction of the free base with ethyl acetate.", "Step 12: Drying of the organic layer over sodium sulfate.", "Step 13: Concentration of the organic layer to obtain the target compound, Daclatasvir RRRR Isomer." ] } | |
Número CAS |
1417333-58-4 |
Fórmula molecular |
C₄₀H₅₀N₈O₆ |
Peso molecular |
738.88 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








